molecular formula C13H17N5OS B7579613 2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Cat. No. B7579613
M. Wt: 291.37 g/mol
InChI Key: CRMYJSRUPQHKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide is a chemical compound with potential applications in scientific research. This compound is also known as DMAT or 5-(2-dimethylaminopyridin-3-yl)-2-(ethylamino)thiazole-4-carboxamide. DMAT is a small molecule inhibitor of protein kinases, which are enzymes that play critical roles in cellular signaling pathways.

Mechanism of Action

DMAT inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream substrates, thereby inhibiting the kinase activity. DMAT has been shown to be a selective inhibitor of protein kinases, with little or no effect on other enzymes or cellular processes.
Biochemical and Physiological Effects:
DMAT has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMAT inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. DMAT has also been shown to inhibit the migration of cancer cells, which is a critical step in cancer metastasis. In vivo studies have shown that DMAT inhibits the growth of tumors in animal models of cancer.

Advantages and Limitations for Lab Experiments

DMAT has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DMAT is also a selective inhibitor of protein kinases, which makes it a useful tool for studying cellular signaling pathways. However, DMAT has several limitations for lab experiments. It is a potent inhibitor of several protein kinases, which can lead to off-target effects. DMAT is also a cytotoxic compound that can induce apoptosis in non-target cells.

Future Directions

There are several future directions for DMAT research. One direction is to develop more selective inhibitors of specific protein kinases. Another direction is to investigate the potential of DMAT as a therapeutic agent for cancer and other diseases. DMAT can also be used to study the role of protein kinases in cellular signaling pathways and disease pathogenesis. Finally, DMAT can be used as a tool to identify novel targets for drug development.

Synthesis Methods

DMAT can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-bromo-3-nitropyridine with 2-dimethylaminoethanol to form 2-(dimethylamino)-3-nitropyridine. The second step involves the reaction of 2-(dimethylamino)-3-nitropyridine with ethylamine to form 2-(ethylamino)-3-nitropyridine. The third step involves the reaction of 2-(ethylamino)-3-nitropyridine with thiourea to form 2-(ethylamino)thiazole-4-carboxamidine. The final step involves the reaction of 2-(ethylamino)thiazole-4-carboxamidine with dimethylformamide dimethyl acetal to form DMAT.

Scientific Research Applications

DMAT is widely used in scientific research as a potent inhibitor of protein kinases. Protein kinases play critical roles in cellular signaling pathways, and their dysregulation is associated with a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. DMAT has been shown to inhibit several protein kinases, including casein kinase 2, cyclin-dependent kinase 2, and glycogen synthase kinase 3. DMAT has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-8(14)13-17-10(7-20-13)12(19)16-9-5-4-6-15-11(9)18(2)3/h4-8H,14H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMYJSRUPQHKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C(=O)NC2=C(N=CC=C2)N(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-aminoethyl)-N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.